![molecular formula C16H11IN2O4 B408754 (5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B408754.png)
(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine core substituted with an iodo-furan moiety and a p-tolyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 5-iodo-furfural with a pyrimidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biocatalyst in enzymatic reactions.
Medicine: Explored for its antioxidant properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a fluorescent probe for imaging.
作用机制
The exact mechanism of action for (5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is not fully understood. it is believed to act as an electron acceptor, facilitating the transfer of electrons between molecules. This electron transfer capability allows the compound to participate in various chemical reactions, forming new chemical bonds.
相似化合物的比较
Similar Compounds
- (3,4-Dichloro-phenyl)-(5-iodo-furan-2-ylmethylene)-amine
- 5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione
Uniqueness
(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione stands out due to its unique combination of a pyrimidine core with an iodo-furan moiety and a p-tolyl group. This structure imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C16H11IN2O4 |
|---|---|
分子量 |
422.17g/mol |
IUPAC 名称 |
(5E)-5-[(5-iodofuran-2-yl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H11IN2O4/c1-9-2-4-10(5-3-9)19-15(21)12(14(20)18-16(19)22)8-11-6-7-13(17)23-11/h2-8H,1H3,(H,18,20,22)/b12-8+ |
InChI 键 |
HIBMYXMIZPFFJY-XYOKQWHBSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)I)C(=O)NC2=O |
手性 SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)I)/C(=O)NC2=O |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)I)C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methylpropyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408671.png)
![Propan-2-yl 4-[4-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408672.png)
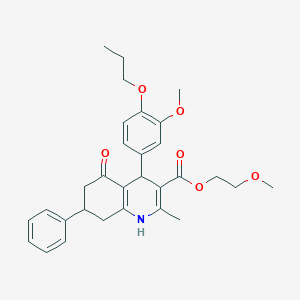
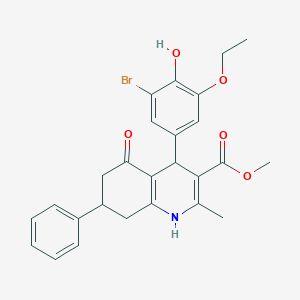

![2-Methoxyethyl 4-[4-(acetyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408678.png)
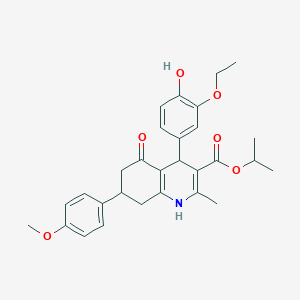
![2-Methoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408686.png)
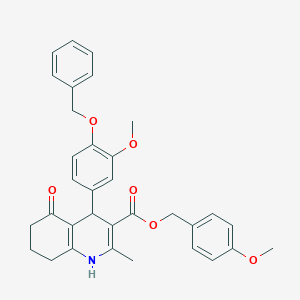
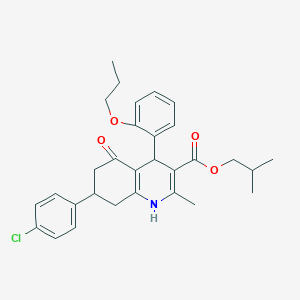
![Methyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408690.png)
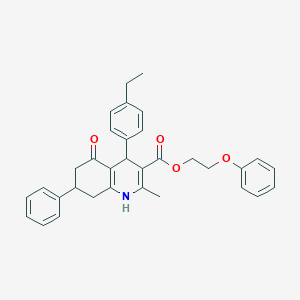
![2-Methoxyethyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408692.png)

